molecular formula C20H20N4OS B2685499 N-(3-ethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251587-86-6

N-(3-ethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2685499
CAS No.: 1251587-86-6
M. Wt: 364.47
InChI Key: OYSHJIDLPDQHAA-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a novel synthetic compound designed for advanced oncological research. It belongs to a class of thioacetamide derivatives that have demonstrated significant potential as multi-target agents in cancer studies . Its molecular structure incorporates key pharmacophoric elements, including a pyrimidine ring and a thioether bridge, which are commonly found in inhibitors targeting key signaling pathways . This compound is of particular interest for its potential to act on multiple fronts. Research on structurally similar analogs has shown promising inhibitory activity against critical targets such as telomerase, JAK1, STAT3, and TLR4, which play vital roles in tumor proliferation, survival, and inflammation . The design rationale suggests it may also exhibit dual inhibitory properties against growth factor receptors like EGFR and VEGFR-2, making it a candidate for disrupting both cancer cell growth and tumor-associated angiogenesis . The mechanism of action is anticipated to involve interaction with the ATP-binding sites of specific kinase receptors, thereby disrupting downstream signaling cascades . In vivo studies on close derivatives have shown prominent reductions in tumor size and mass in model systems, accompanied by positive changes in biochemical and immunohistochemical parameters . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses. Researchers are encouraged to conduct their own experiments to fully characterize the properties and activity profile of this compound for their specific applications.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-3-15-7-6-8-16(11-15)24-19(25)13-26-20-12-18(22-14(2)23-20)17-9-4-5-10-21-17/h4-12H,3,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSHJIDLPDQHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions (temperature, pressure, pH).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities due to its unique structural features. Key pharmacological properties include:

  • Anticancer Activity : Research indicates that pyrimidine derivatives, including those similar to N-(3-ethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, show promising results in inhibiting cancer cell proliferation. For instance, compounds with pyrimidine and pyridine moieties have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects and potential mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Pyrimidine-based compounds have been reported to possess antibacterial and antifungal activities. Studies have demonstrated that derivatives can effectively inhibit the growth of Gram-positive bacteria and fungi, making them candidates for further development as antimicrobial agents .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology:

a. Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of related compounds. For example, molecular docking studies indicated that certain thioacetamide derivatives exhibit favorable interactions with targets involved in seizure pathways, suggesting their potential use in epilepsy treatment .

b. Anti-inflammatory Effects

The compound's structural characteristics may also confer anti-inflammatory properties. Pyrimidine derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Evaluation

A study involving a series of pyrimidine derivatives assessed their anticancer activity against various cancer cell lines. The results showed that specific substitutions at the pyrimidine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BMCF77.5Cell cycle arrest

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against several bacterial strains. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

CompoundBacterial StrainMIC (µg/mL)
Compound CS. aureus0.25
Compound DE. faecalis1.0

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding affinities of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and predict its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pyrimidine ring could facilitate binding to nucleic acids, while the thioether linkage might interact with protein thiol groups, affecting enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Phenyl Substituents

  • Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-yl)Pyrimidin-4-yl)Thio)Acetamide): Activity: Demonstrated 100% seizure prevention in the maximal electroshock (MES) model in mice, with an ED50 of 14.2 mg/kg and a high protective index (TD50/ED50 = 5.6), indicating a wide safety margin . ADMET: Predicted high oral bioavailability due to favorable physicochemical properties (LogP = 2.8, molecular weight = 437.5 g/mol) and compliance with Lipinski’s rules. Low hepatotoxicity risk and moderate plasma protein binding (85%) were also noted . Behavioral Safety: No adverse effects on anxiety or locomotor activity in open-field tests .
  • 3-Chloro-N-Phenyl-Phthalimide: A structurally distinct compound but shares a phenylacetamide motif. Highlights the importance of the pyrimidine-thioacetamide core in neurological applications .
  • N-(3-Ethylphenyl) Derivative :

    • The 3-ethyl group increases lipophilicity (predicted LogP ~3.2) compared to Epirimil’s polar methoxy groups, which may enhance membrane permeability but reduce solubility. The absence of methoxy substituents could alter target engagement, as Epirimil’s 3,4-dimethoxy moiety is hypothesized to interact with hydrophobic pockets in voltage-gated sodium channels .

Thioacetamide Derivatives with Heterocyclic Modifications

  • Thienoquinolone Derivatives (e.g., Compound 9): ATP non-competitive CDK5/p25 inhibitors with anticancer applications. Their thioacetamide linker is similar but lacks the pyridine-pyrimidine core, underscoring the latter’s role in anticonvulsant specificity .

Pyrimidine-Based Compounds

  • Roscovitine (1) :
    • A cyclin-dependent kinase inhibitor with a purine scaffold. Unlike Epirimil, it shows poor CNS bioavailability due to high polarity, emphasizing the advantage of the thioacetamide-pyrimidine hybrid in neuroactive drugs .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP Oral Bioavailability Prediction CNS Penetration Key Activity
Epirimil 437.5 2.8 High High Anticonvulsant (ED50 = 14.2 mg/kg)
N-(3-Ethylphenyl) Derivative* ~425.4 ~3.2 Moderate (estimated) Likely High Not reported
Compound 4a 568.0 4.1 Low Low Antimicrobial
Roscovitine 354.4 1.5 Low Poor Anticancer

*Predicted values based on structural analogs.

Biological Activity

N-(3-ethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article summarizes the available data on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thioether linkage and a pyrimidine ring, which are known to contribute to various biological activities. The synthesis typically involves the reaction of 3-ethylphenyl acetamide with a pyrimidine derivative containing a thioether moiety. This synthetic pathway is crucial for understanding how structural modifications can influence biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thioether-containing compounds inhibit enzymes involved in cell proliferation and inflammation. For instance, some derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes .
  • Apoptosis Induction : Some studies suggest that related compounds induce apoptosis in cancer cells by modulating key signaling pathways such as EGFR and p53-MDM2 pathways .
  • Cell Cycle Arrest : Compounds similar to this compound have been shown to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

Anticancer Activity

Table 1 summarizes the anticancer activity of this compound compared to related compounds.

CompoundCell LineIC50 (nM)Mechanism
N-(3-Ethylphenyl)-2-thioacetamideA549 (Lung)TBDApoptosis induction
Related Compound 1K562 (Leukemia)10EGFR modulation
Related Compound 2MCF7 (Breast)TBDCell cycle arrest

Note: TBD = To Be Determined based on ongoing studies.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through COX enzyme inhibition assays. Preliminary results indicate that it exhibits significant inhibitory effects on COX-2 compared to COX-1.

Table 2 outlines the effective doses for anti-inflammatory activity.

CompoundED50 (μM)COX Inhibition
N-(3-Ethylphenyl)-2-thioacetamideTBDCOX-2 selective
Indomethacin (Control)9.17Non-selective

Case Studies

  • Study on Anticancer Properties : A recent study explored the effects of various thioether-containing acetamides on cancer cell lines. The findings indicated that N-(3-ethylphenyl)-2-thioacetamide demonstrated potent antiproliferative effects, particularly against lung cancer cells (A549), suggesting its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Research : In another study focusing on inflammatory diseases, compounds similar to N-(3-ethylphenyl)-2-thioacetamide were tested for their ability to inhibit COX enzymes. Results showed promising anti-inflammatory properties, with selective inhibition of COX-2, which could lead to fewer gastrointestinal side effects compared to traditional NSAIDs .

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